molecular formula C36H74O B12651689 Hexatriacontan-17-ol CAS No. 85631-71-6

Hexatriacontan-17-ol

Cat. No.: B12651689
CAS No.: 85631-71-6
M. Wt: 523.0 g/mol
InChI Key: XFHYBLDFZAHMTK-UHFFFAOYSA-N
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Description

Hexatriacontan-17-ol is a high-mass, long-chain fatty alcohol of significant interest in advanced materials and polymer science research. It is structurally analogous to hexatriacontane (C36H74), a well-characterized linear alkane with a molecular weight of 506.97 g/mol and a melting point of 76.2 °C . As a functionalized derivative featuring a hydroxyl group at the 17th carbon, it serves as a valuable compound for studying the effects of polar moieties on the physical properties of long-chain hydrocarbons. Researchers utilize this compound to investigate phase transitions, crystalline structures, and surface properties in organic films . Its role is pivotal in modeling the behavior of polymers like polyethylene, as studies on alkanes such as hexatriacontane have been instrumental in analyzing lattice defects, disorder, and binary mixtures in synthetic polymers . Furthermore, related long-chain alkanes are commonly used as standards in gas chromatography-mass spectrometry (GC-MS) for metabolite quantification and phytochemical analysis . The primary mechanism of action for this compound in research contexts is its ability to integrate into and modify the structure of hydrocarbon assemblies, thereby influencing parameters such as melting behavior, viscosity, and intermolecular interactions. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85631-71-6

Molecular Formula

C36H74O

Molecular Weight

523.0 g/mol

IUPAC Name

hexatriacontan-17-ol

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3

InChI Key

XFHYBLDFZAHMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Long-Chain Fatty Acids or Esters

One common approach is the catalytic hydrogenation of fatty acids or their esters that have a carbon chain length of 36 carbons or more. This method reduces the carboxyl group to the corresponding alcohol.

  • Catalysts Used: Palladium on carbon (Pd/C), rhodium on carbon (Rh/C), platinum on carbon (Pt/C), and Raney nickel are typical catalysts employed for hydrogenation reactions of long-chain substrates.
  • Reaction Conditions: Hydrogenation is performed under elevated temperature (around 190 °C) and hydrogen or deuterium gas atmosphere, often in the presence of a solvent or neat substrate.
  • Example: n-Hexatriacontane derivatives can be prepared by hydrogenation of corresponding fatty acid esters or by direct hydrogenation of hydrocarbons with appropriate functional groups.

Reduction of Long-Chain Fatty Acid Derivatives

Reduction of fatty acid derivatives such as esters or acid chlorides using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes is another method to obtain this compound.

  • This method is effective for converting fatty acid esters to primary alcohols.
  • It requires careful control of reaction conditions to avoid over-reduction or side reactions.

Biosynthetic and Biotechnological Routes

Recent advances have explored enzymatic or microbial synthesis of long-chain fatty alcohols, including this compound, through biotransformation of fatty acids or alkanes.

  • Microbial strains capable of fatty acid reduction or alkane hydroxylation can be engineered to produce long-chain alcohols.
  • These methods are still under development but offer environmentally friendly alternatives to chemical synthesis.

Extraction and Purification from Natural Sources

This compound can be isolated from natural waxes, plant cuticular waxes, or marine organisms where it occurs as a minor component.

  • Extraction typically involves solvent extraction (e.g., petroleum ether or methanol) followed by chromatographic purification.
  • For example, seaweed extracts have been reported to contain hexatriacontane and related long-chain alcohols, which can be purified for further use.

Detailed Research Findings and Data

Catalytic Deuteration and Hydrogenation Studies

A seminal study demonstrated the preparation of fully deuterated hydrocarbons including n-hexatriacontane by catalytic hydrogenation using Pd/C and Rh/C catalysts. The process involved bubbling deuterium gas through the hydrocarbon substrate at 190 °C with catalysts of specific mesh sizes to achieve high isotopic purity.

Catalyst Type Mesh Size Temperature (°C) Substrate Product Yield Notes
Pd/C 5-10 mesh 190 n-Hexatriacontane High No reducing agent needed
Rh/C Similar 190 n-Hexatriacontane High Soaked support for 48 h

This method highlights the importance of catalyst preparation and reaction conditions in obtaining high-purity long-chain alcohols or their isotopologues.

Formulation Development Using this compound

In pharmaceutical research, hexatriacontane derivatives have been formulated into transethosomes for enhanced skin delivery. The preparation involved rotary evaporation techniques and optimization by Box–Behnken design to control particle size, polydispersity, and entrapment efficiency.

Parameter Range Tested Optimal Value Effect on Entrapment Efficiency
Lipoid S 100 (mg) 70 - 90 90 Positive correlation
Ethanol (%) 15 - 35 25 Negative correlation
Sodium Cholate (mg) 5 - 15 10 Positive correlation

This study underscores the role of formulation parameters in the preparation and application of this compound-based products.

Extraction from Natural Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts from marine algae identified hexatriacontane and related long-chain hydrocarbons and alcohols, indicating natural occurrence and potential for extraction-based preparation.

Source Extraction Method Major Compounds Identified Notes
Sargassum tenerrimum Soxhlet extraction (petroleum ether, methanol) Hexatriacontane, tetratetracontane Bioactive properties reported

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation Fatty acids, esters, hydrocarbons Pd/C, Rh/C, Pt/C, Raney Ni 190 °C, H2 or D2 gas High purity, scalable Requires high temperature, catalyst cost
Chemical Reduction Fatty acid esters, acid chlorides LiAlH4, Borane complexes Anhydrous, inert atmosphere High selectivity Sensitive reagents, hazardous
Biotechnological Synthesis Fatty acids, alkanes Microbial enzymes Mild, aqueous conditions Environmentally friendly Low yield, under development
Extraction from Natural Sources Plant waxes, marine algae Solvent extraction (petroleum ether, methanol) Soxhlet, room temperature Natural source, simple Low concentration, purification needed

Chemical Reactions Analysis

Types of Reactions

Hexatriacontan-17-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Properties

Hexatriacontan-17-ol has been studied for its antioxidant capabilities. Research indicates that it exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. In a study involving a hexatriacontane-loaded transethosome formulation, it was shown that this compound could enhance the antioxidant activity of the formulation, thereby improving its efficacy against microbial infections and skin conditions .

1.2 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A formulation containing hexatriacontane was developed to treat skin infections caused by pathogens such as Staphylococcus aureus and Escherichia coli. The study found that hexatriacontane effectively inhibited bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in dermatological applications .

Material Science Applications

2.1 Superhydrophobic Surfaces

This compound is utilized in creating superhydrophobic surfaces due to its chemical structure, which imparts stability and resistance to chemical reactions. These surfaces are highly impervious to water and other liquids, making them suitable for various industrial applications, including self-cleaning materials and protective coatings .

2.2 Phase Change Materials

In material science, this compound has been investigated as a phase change material (PCM). Its ability to undergo solid-liquid transitions at specific temperatures makes it ideal for thermal energy storage applications. Such materials can absorb or release heat during phase transitions, providing efficient temperature regulation in building materials and electronic devices .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Antioxidant & AntimicrobialDeveloped hexatriacontane-loaded transethosome with enhanced antimicrobial activity against skin pathogens.
Material ScienceInvestigated as a phase change material with effective thermal regulation properties.
Superhydrophobic SurfacesDemonstrated stability and resistance to chemical reactions in superhydrophobic applications.

Mechanism of Action

The mechanism of action of hexatriacontan-17-ol is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their properties and affecting membrane-bound proteins. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interactions with other molecules .

Comparison with Similar Compounds

1,1'-Oxybis-Octadecane (CAS 6297-03-6)

  • Molecular Formula : C₃₆H₇₄O (identical to hexatriacontan-17-ol) .
  • Functional Group : Ether (-O-) linkage between two octadecyl (C₁₈) chains.
  • Key Differences :
    • Physical Properties : Ethers lack hydrogen-bonding capability, resulting in lower melting points and boiling points compared to alcohols of the same molecular weight. For example, 1,1'-oxybis-octadecane is likely a liquid or low-melting solid at room temperature, whereas this compound’s hydroxyl group enhances intermolecular forces, leading to higher crystallinity and melting points.
    • Reactivity : Ethers are chemically inert under mild conditions, while alcohols participate in reactions such as esterification and oxidation.

Guerbet C36 Alcohol (CAS 17658-63-8)

  • Molecular Formula : C₃₆H₇₄O (identical) .
  • Structure: Branched alcohol synthesized via the Guerbet reaction, featuring a 2-hexadecyl-1-eicosanol structure.
  • Key Differences: Physical Properties: Branching reduces packing efficiency, lowering the melting point compared to linear this compound. For instance, branched analogs like Guerbet C36 may exhibit improved solubility in nonpolar solvents. Applications: Guerbet alcohols are widely used in cosmetics (e.g., emollients) due to their low volatility and smooth texture, whereas linear alcohols like this compound may prioritize structural rigidity in waxes or coatings.

Hexatriacontylic Acid (C₃₆H₇₂O₂)

  • Molecular Formula : C₃₆H₇₂O₂ (carboxylic acid derivative) .
  • Functional Group : Terminal carboxyl (-COOH) group.
  • Key Differences :
    • Acidity : Carboxylic acids (pKa ~5) are significantly more acidic than alcohols (pKa ~16–19).
    • Solubility : Hexatriacontylic acid forms dimers via hydrogen bonding, enhancing solubility in polar solvents compared to this compound.
    • Reactivity : Carboxylic acids undergo neutralization and esterification reactions more readily than alcohols.

Heptadecanol (C₁₇H₃₆O)

  • Molecular Formula : C₁₇H₃₆O (shorter chain) .
  • Key Differences: Physical State: Heptadecanol (C17) is a solid with moderate melting points, while this compound (C36) is a high-melting waxy solid due to increased van der Waals interactions.

Data Table: Comparative Properties of C₃₆ Compounds

Compound CAS Number Functional Group Molecular Weight (g/mol) Melting Point (Typical) Key Applications
This compound 85631-71-6 Alcohol (-OH) 522.98 >70°C (estimated) Surfactants, lubricants
1,1'-Oxybis-Octadecane 6297-03-6 Ether (-O-) 522.98 ~40–60°C (estimated) Solvents, plasticizers
Guerbet C36 Alcohol 17658-63-8 Branched alcohol 522.98 ~50–70°C Cosmetics, emollients
Hexatriacontylic Acid N/A Carboxylic acid 506.97 ~80–100°C Soaps, corrosion inhibitors

Biological Activity

Hexatriacontan-17-ol, a long-chain fatty alcohol, is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes recent findings regarding the biological activity of this compound, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound, with the chemical formula C36H74O\text{C}_{36}\text{H}_{74}\text{O}, is a long-chain fatty alcohol that is found in various natural sources, including plants such as Vanilla madagascariensis and Mandragora autumnalis . Its structure contributes to its unique biological properties, making it a subject of numerous studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

  • Study Findings : A formulation utilizing hexatriacontane-loaded transethosomes (HTC-TES) was developed to treat skin infections caused by microbes. The HTC-TES formulation showed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/mL. This suggests that hexatriacontane can enhance therapeutic outcomes through its antimicrobial activity .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 mg/mL
Escherichia coli10 mg/mL

Antioxidant Activity

This compound has also been reported to possess significant antioxidant properties.

  • Mechanism : The compound acts as a free radical scavenger, which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that this compound effectively reduces oxidative damage by neutralizing free radicals .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
This compound7.12 ± 0.09
Trolox5.12 ± 0.21
Ascorbic Acid4.39 ± 0.01

Case Study 1: Dermatological Applications

A study focused on the development of a hexatriacontane-loaded transethosome gel for treating skin conditions demonstrated enhanced penetration into the epidermal layers compared to conventional formulations. The gel formulation significantly improved the transport of active ingredients into deeper skin layers, which could lead to more effective treatments for skin infections .

Case Study 2: Plant-Based Extracts

Research on various plant extracts containing this compound has revealed its role in enhancing the antimicrobial efficacy of these extracts against common pathogens. For instance, extracts from Jatropha species containing hexatriacontane showed promising antibacterial activity, indicating its potential as a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Synthesis and Characterization Q: What methodologies are recommended for synthesizing Hexatriacontan-17-ol with >99% purity? A: Synthesis typically involves catalytic hydrogenation of alkenes or reduction of ketones. Key steps include:

  • Reagent selection : Use high-purity starting materials (e.g., heptadecanone derivatives) and catalysts (e.g., Pd/C for hydrogenation) .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography to isolate the alcohol.
  • Characterization : Confirm identity via 1H^1H-NMR (δ 1.2–1.6 ppm for methylene groups, δ 3.6 ppm for hydroxyl proton) and FT-IR (O-H stretch ~3200–3600 cm1^{-1}) .
  • Purity validation : Gas chromatography (GC) with flame ionization detection (FID) to ensure >99% purity .

Table 1: Common Synthesis Parameters

MethodSolventCatalystYield (%)Purity (%)
Catalytic hydrogenationEthanolPd/C85–9099.5
Grignard reactionDiethyl etherMg70–7598.0

Safety and Handling Q: What safety protocols are essential for handling this compound in laboratory settings? A:

  • General precautions : Avoid inhalation of dust/aerosols and skin contact. Use fume hoods for bulk handling .
  • Storage : Keep in sealed containers at room temperature, away from oxidizers.
  • Non-hazardous classification : While not classified as toxic, follow standard laboratory safety guidelines (e.g., gloves, lab coats) .

Physicochemical Properties Q: How can researchers verify the thermal stability of this compound? A:

  • Differential Scanning Calorimetry (DSC) : Measure melting point (~75–80°C) and decomposition temperature (>250°C) .
  • Thermogravimetric Analysis (TGA) : Assess mass loss under controlled heating (e.g., 5°C/min in nitrogen atmosphere) .

Advanced Research Questions

Data Contradiction Analysis Q: How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation? A:

  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidation derivatives) .
  • Isotopic pattern analysis : Validate molecular formula via high-resolution mass spectrometry (HRMS) .
  • Comparative studies : Cross-reference with published spectra of analogous long-chain alcohols .

Experimental Reproducibility Q: What steps ensure reproducibility in synthetic protocols for this compound? A:

  • Detailed documentation : Include exact solvent volumes, catalyst loadings, and reaction times in methods sections .
  • Batch-to-batch consistency : Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy .
  • Independent validation : Share protocols with collaborators for cross-verification .

Purification Optimization Q: What advanced techniques improve yield and purity during purification? A:

  • Fractional crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) .
  • Simulated Moving Bed (SMB) chromatography : For large-scale separation, reducing solvent waste .
  • Cryogenic distillation : Effective for separating high-melting-point alcohols .

Application in Model Systems Q: How can this compound be integrated into lipid bilayer studies? A:

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to study monolayer packing .
  • DSC and fluorescence anisotropy : Assess phase behavior and membrane fluidity in liposomes .
  • Molecular dynamics simulations : Compare experimental data with computational models of alkyl chain ordering .

Methodological Best Practices

  • Data reporting : Use standardized units (e.g., mmol for stoichiometry, ΔH for enthalpy changes) and report uncertainties (e.g., ±0.1°C for melting points) .
  • Ethical considerations : Disclose funding sources and conflicts of interest in publications .
  • Supplementary materials : Provide raw NMR/GC data and computational scripts for peer review .

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